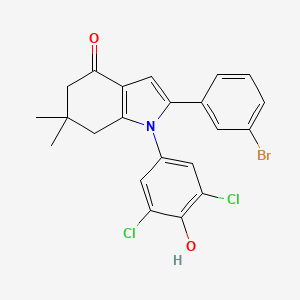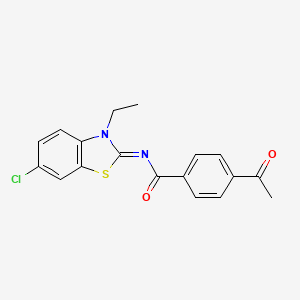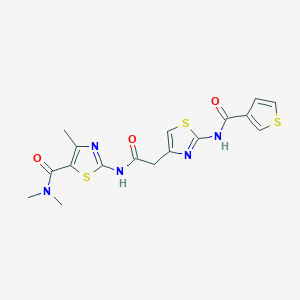
N,N,4-trimethyl-2-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N,N,4-trimethyl-2-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)thiazole-5-carboxamide" is a complex molecule that likely contains multiple functional groups, including thiazole, thiophene, and carboxamide moieties. These functional groups are common in compounds with potential biological activities, such as antimicrobial, herbicidal, and anticancer properties .
Synthesis Analysis
The synthesis of compounds with thiazole and thiophene rings can be achieved through various methods. For instance, 3,5-disubstituted 1,2,4-thiadiazoles can be prepared by oxidative dimerization of thioamides using electrophilic reagents like DMSO and 1-methyl-2-chloropyridinium iodide . Similarly, thiazolyl carboxamides and thiocarboxamides can be synthesized through multi-step procedures involving ring formation and attachment of carboxamide or thiocarboxamide groups . The synthesis of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides involves the reaction of chloroacetamides with sulfur and morpholine, followed by reaction with ethylenediamine .
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, the crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was determined using X-ray diffraction, which revealed intra and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Compounds containing thiazole and thiophene rings can undergo various chemical reactions. For instance, the reaction of thioamides with electrophilic reagents can lead to the formation of thiadiazoles . Additionally, the reaction of 4-acetyl-5-anilinothiophenes with DMF–DMA or malononitrile can lead to the formation of thieno[2,3-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For example, the presence of carboxamide groups can contribute to the formation of hydrogen bonds, which can affect solubility and crystallization behavior . The antimicrobial and anticancer activities of these compounds are often evaluated through in vitro assays, and their potency can be correlated with their molecular properties .
科学的研究の応用
Thiophene Analogues and Carcinogenicity
Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds, including N-(5-phenylthiophen-2-yl)acetamide, were assessed through the Salmonella reverse-mutation assay and the cell-transformation assay, indicating potential carcinogenicity. However, doubts remain about their ability to elicit tumors in vivo, highlighting the complexity of predicting in vitro carcinogenicity for new compounds (Ashby et al., 1978).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including those with structural similarities to the query compound, have been reviewed for their antitumor activity. These compounds, particularly bis(2-chloroethyl)amino derivatives and imidazolylpeptides, have shown promise in preclinical testing stages for their antitumor properties (Iradyan et al., 2009).
Structure-Activity Relationships of Thiophene Derivatives
Research on thiophene structure-activity relationships over the past decade indicates a broad spectrum of therapeutic properties without a consistent activity pattern across different molecular structures. This research underlines the absence of a one-size-fits-all approach in the efficacy of thiophene derivatives, making it a rich area for exploration in drug development (Drehsen & Engel, 1983).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, indicating the potential of thiophene-containing compounds in developing therapeutic agents for these conditions. The compounds demonstrated significant activity against reactive radical species, with potential binding models suggested through docking simulations (Raut et al., 2020).
Antibacterial Activity
Thiazole derivatives have been extensively reviewed for their significant antibacterial activity against a range of bacteria and pathogens. The unique properties of thiazole and its derivatives, including those similar to the query compound, underscore their importance in pharmaceutical research for designing new antibacterial agents (Mohanty et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
N,N,4-trimethyl-2-[[2-[2-(thiophene-3-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S3/c1-9-13(15(25)22(2)3)28-17(18-9)20-12(23)6-11-8-27-16(19-11)21-14(24)10-4-5-26-7-10/h4-5,7-8H,6H2,1-3H3,(H,18,20,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMECHIOFPSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethyl-2-(2-(2-(thiophene-3-carboxamido)thiazol-4-yl)acetamido)thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)
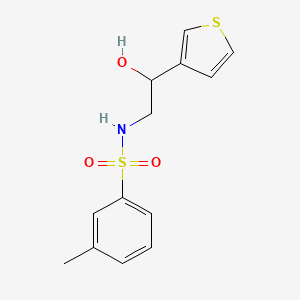
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)
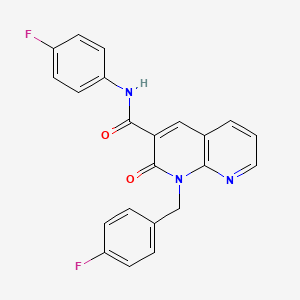
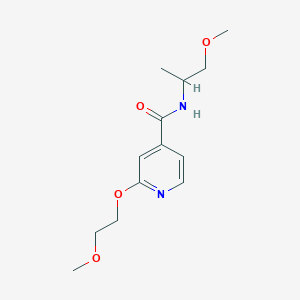
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)
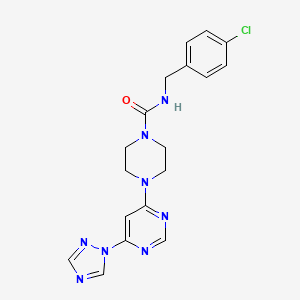
![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)
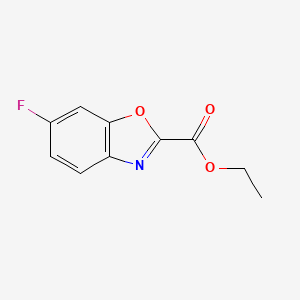
![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)
